methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)
N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](phenyl)methyl}-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a molecular formula of C29H30NOPS. This compound is known for its unique structure, which includes a diphenylphosphanyl group, a dimethoxyphenyl group, and a sulfinamide group. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide involves multiple steps. One common method includes the reaction of 2-(diphenylphosphanyl)phenylboronic acid with 4,5-dimethoxybenzaldehyde in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2-methylpropane-2-sulfinamide under specific conditions to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of catalysts, solvents, and controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and phosphanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, making it useful in catalysis. The sulfinamide group can interact with enzymes and other proteins, potentially inhibiting their activity. The compound’s unique structure allows it to participate in various chemical and biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)-5-(4-vinylbenzyl)oxyphenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)-4-methoxyphenylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide is unique due to the presence of both the diphenylphosphanyl and dimethoxyphenyl groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C31H34NO3PS |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NO3PS/c1-31(2,3)37(33)32-30(23-15-9-6-10-16-23)26-21-27(34-4)28(35-5)22-29(26)36(24-17-11-7-12-18-24)25-19-13-8-14-20-25/h6-22,30,32H,1-5H3 |
InChI Key |
HNQZUHLRUSCWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498173.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)
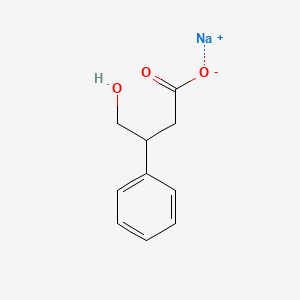
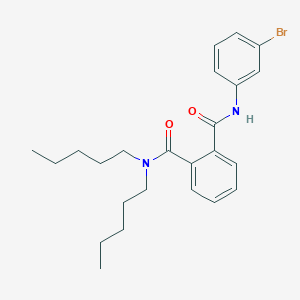
![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)
![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)
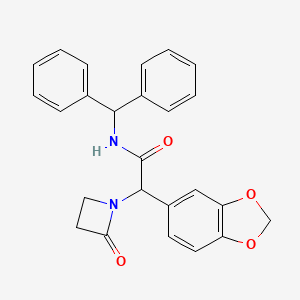
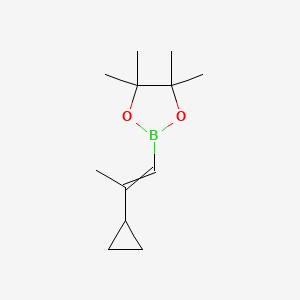
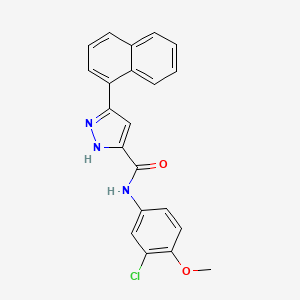
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498234.png)
![({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)
